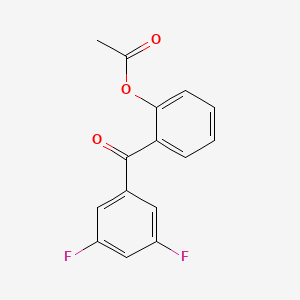

2-Acetoxy-3',5'-difluorobenzophenone

Description

Evolution of Substituted Benzophenone (B1666685) Research Paradigms

Historically, research into substituted benzophenones has evolved from the synthesis of simple derivatives to the intricate design of multifunctional molecules. Early investigations often focused on the impact of simple substituents on the photophysical properties of the benzophenone core. However, the paradigm has shifted towards a more purpose-driven approach, where substituents are strategically incorporated to elicit specific biological activities or material properties. nih.gov This evolution has been particularly evident in medicinal chemistry, where benzophenone derivatives have been explored for their potential as anticancer, anti-inflammatory, and antiviral agents. nih.govrsc.org The derivatization of hydroxylated benzophenones, in particular, has been a major focus, mimicking natural product structures and leveraging the versatile reactivity of the phenolic moiety. nih.gov

Foundational Principles of Acetoxy and Fluorine Functionalization in Organic Molecules

The functionalization of organic molecules with acetoxy and fluorine groups is a cornerstone of modern synthetic chemistry, each imparting distinct and valuable properties.

The acetoxy group (-OAc), the ester of acetic acid and an alcohol, is frequently employed as a protecting group for hydroxyl functionalities during multi-step syntheses. Its introduction and subsequent removal are typically straightforward and high-yielding. Beyond its role in synthesis, the acetoxy group can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Fluorine functionalization has emerged as a powerful strategy in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can profoundly alter its electronic properties, conformation, and metabolic fate. The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the substitution of hydrogen with fluorine can lead to improved binding affinity with biological targets. wright.edu

Strategic Significance of 2-Acetoxy-3',5'-difluorobenzophenone in Contemporary Chemical Research

The strategic significance of This compound lies in the synergistic combination of its constituent parts. The benzophenone core provides a rigid and photoactive scaffold. The difluoro substitution on one of the phenyl rings is anticipated to enhance metabolic stability and modulate the electronic properties of the molecule. The placement of the fluorine atoms at the 3' and 5' positions is a deliberate design choice to influence the electron density of that ring system.

The acetoxy group at the 2-position of the other phenyl ring likely serves as a synthetic handle or a prodrug moiety. In a research context, this compound could be a key intermediate in the synthesis of more complex molecules, where the acetoxy group is later hydrolyzed to reveal a hydroxyl group for further functionalization. In a medicinal chemistry setting, the acetoxy group could be designed to be cleaved in vivo, releasing a biologically active 2-hydroxy-3',5'-difluorobenzophenone.

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas. The combination of fluorine atoms and a benzophenone core is found in molecules investigated for applications in high-performance polymers and as photoinitiators. wright.edumdpi.com For instance, difluorobenzophenone derivatives are key monomers in the synthesis of poly(ether ether ketone) (PEEK) polymers, valued for their thermal and chemical resistance. wright.edu

A plausible synthetic route to this compound would likely involve a two-step process. The first step would be a Friedel-Crafts acylation of phenol (B47542) with 3,5-difluorobenzoyl chloride to yield 2-hydroxy-3',5'-difluorobenzophenone. This reaction is a classic method for forming the benzophenone core. chemicalbook.comstackexchange.com The subsequent step would involve the acetylation of the resulting hydroxyl group, a standard transformation in organic synthesis.

Current Research Landscape and Gaps for Fluorinated Acetoxybenzophenone Scaffolds

The current research landscape for fluorinated benzophenones is vibrant, with ongoing efforts to develop new derivatives with enhanced properties for a range of applications. acs.org However, the specific sub-class of fluorinated acetoxybenzophenones appears to be less explored.

A significant gap in the literature is the lack of detailed studies on the biological activities and material properties of compounds like this compound. While the individual contributions of the benzophenone core, fluorine substituents, and acetoxy groups are well-understood in other contexts, their combined effect in this specific arrangement has not been thoroughly investigated.

Future research could focus on several key areas:

Synthesis and Characterization: Detailed synthetic protocols and comprehensive spectral analysis of this compound and its analogues are needed to facilitate further research.

Biological Evaluation: Screening of this and related compounds for various biological activities, such as enzyme inhibition or anticancer effects, could uncover novel therapeutic leads.

Material Science Applications: Investigation into the photophysical properties and potential use of these compounds as photoinitiators or as monomers for novel fluorinated polymers could open up new avenues in materials science.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how the position and number of fluorine and acetoxy substituents on the benzophenone scaffold influence its properties would provide valuable insights for the rational design of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(3,5-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQWDEYFVZQWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641596 | |

| Record name | 2-(3,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-74-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 2 Acetoxy 3 ,5 Difluorobenzophenone

Established Synthetic Pathways for Difluorobenzophenone Precursors

The construction of the 3',5'-difluorobenzophenone scaffold is a critical initial phase. Several classical and modern synthetic strategies can be employed to achieve this, each with distinct advantages and mechanistic underpinnings.

Friedel-Crafts Acylation Approaches for Fluorinated Benzophenones

The Friedel-Crafts acylation remains a fundamental and widely utilized method for the synthesis of aromatic ketones, including fluorinated benzophenones. chemistryjournals.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemistryjournals.netgoogleapis.com

In the context of synthesizing difluorobenzophenone precursors, a common approach is the acylation of a fluorinated benzene (B151609) derivative with a substituted benzoyl chloride. For instance, the reaction of fluorobenzene (B45895) with p-fluorobenzoyl chloride, catalyzed by aluminum trichloride (B1173362) (AlCl₃), is a well-established industrial method for producing 4,4'-difluorobenzophenone (B49673). wikipedia.org A similar strategy can be adapted to synthesize the 3',5'-difluoro isomer.

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of catalyst is crucial, with traditional Lewis acids like AlCl₃ being effective but often required in stoichiometric amounts. chemistryjournals.net Research has explored more advanced catalytic systems to improve efficiency and reduce waste. For example, trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) have been shown to effectively catalyze the acylation of fluorobenzene with benzoyl chloride, offering high selectivity and yields. epa.govresearchgate.net In some cases, these catalysts can be used in smaller quantities and can be recycled. chemistryjournals.net

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Fluorobenzene | p-Fluorobenzoyl chloride | Aluminum trichloride | Petroleum ether solvent | 4,4'-Difluorobenzophenone | Not specified | wikipedia.org |

| Fluorobenzene | Benzoyl chloride | La(OTf)₃ and TfOH | 140°C, 4 h, solvent-free | p-Fluorobenzophenone | 87% | epa.govresearchgate.net |

| Benzene Derivatives | Acetic Anhydride | FeCl₃·6H₂O in TAAILs | 60°C | Acetophenones | 65-94% | beilstein-journals.orgnih.gov |

Nucleophilic Aromatic Substitution Routes for Difluorobenzophenone Scaffolds

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to difluorobenzophenone precursors, particularly for highly fluorinated systems. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. The presence of electron-withdrawing groups, such as fluorine atoms and nitro groups, activates the ring towards nucleophilic attack.

The synthesis of poly(ether ether ketone) (PEEK), a high-performance polymer, often utilizes 4,4'-difluorobenzophenone as a monomer in a nucleophilic aromatic substitution polymerization with a bisphenol. wright.edu Similarly, 3,5-difluorobenzophenone (B68835) can be employed to create functionalized PEEK analogues, indicating that this precursor is accessible through SNAr methodologies. wright.edu

A specific example of SNAr in the synthesis of a highly fluorinated benzophenone (B1666685) is the preparation of bis(2,4,5-trifluorophenyl)methanone. This synthesis starts with the treatment of 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation. The resulting hexafluorobenzophenone can then undergo sequential SNAr reactions with various nucleophiles. nih.gov Another relevant example is the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be prepared through fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. The resulting compound can then undergo SNAr at the fluorine position with various nucleophiles. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Benzophenones

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.org These methods offer a versatile and efficient route to substituted benzophenones. One prominent strategy is the palladium-catalyzed carbonylation of arylboronic acids. This reaction introduces a carbonyl group between two aryl fragments, providing a direct synthesis of diaryl ketones. liv.ac.uk

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Transmetalation with an arylboronic acid and subsequent reductive elimination yields the diaryl ketone and regenerates the Pd(0) catalyst. diva-portal.org The reaction conditions can be optimized by careful selection of the palladium source, ligands, and oxidants. For example, the use of Pd(PPh₃)₄ as a precatalyst and AgNO₃ as an oxidant has been shown to give excellent yields of benzophenone from phenylboronic acid under atmospheric CO pressure. liv.ac.uk

Other palladium-catalyzed reactions, such as the Suzuki coupling, can also be employed to construct the benzophenone scaffold, although this would be a multi-step process. For instance, a Suzuki coupling could be used to form the biaryl bond, followed by oxidation of a benzylic position to the ketone.

| Arylboronic Acid | Catalyst System | Oxidant | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (1 mol%), DPPP (2 mol%) | - | Acetone | 40°C, 20 h, 1 atm CO | Benzophenone | 31% | liv.ac.uk |

| Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), DPPP (4 mol%) | AgNO₃ (1 equiv) | Acetone | 40°C, 24 h, 1 atm CO | Benzophenone | 87% | liv.ac.uk |

Introduction and Regioselective Functionalization of the Acetoxy Moiety

Once the 3',5'-difluorobenzophenone core is synthesized, the next crucial step is the introduction of the acetoxy group at the 2-position of the other phenyl ring. This can be achieved through direct acetoxylation or, more commonly, through a two-step process involving hydroxylation followed by esterification.

Acetoxylation Reactions in Substituted Ketones and Aromatic Systems

Direct acetoxylation of an aromatic C-H bond ortho to a carbonyl group is a challenging transformation. However, methods for the α-acetoxylation of ketones are known. Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that has been widely used for various transformations in organic synthesis, including the acetoxylation of ketones in their enol form. researchgate.netslideshare.netjuniperpublishers.comjuniperpublishers.com

The mechanism of this reaction likely involves the formation of an enol or enolate of the benzophenone, which then reacts with the lead tetraacetate to introduce the acetoxy group at the α-position. The regioselectivity of this reaction would be a key consideration, as other positions on the aromatic ring could also be susceptible to oxidation. Careful control of the reaction conditions would be necessary to favor the desired 2-acetoxy product. Due to the toxicity of lead compounds, handling and disposal require special precautions. juniperpublishers.comjuniperpublishers.com

Esterification Protocols for Hydroxybenzophenone Derivatives

A more common and often more controllable method for introducing the acetoxy group is through the esterification of a corresponding hydroxybenzophenone derivative. This two-step approach first requires the synthesis of 2-hydroxy-3',5'-difluorobenzophenone. Several methods exist for the synthesis of 2-hydroxybenzophenones, including the Fries rearrangement of phenyl esters and transition-metal-free decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones. beilstein-archives.org

Once the 2-hydroxy-3',5'-difluorobenzophenone precursor is obtained, it can be readily esterified to yield the target compound, 2-acetoxy-3',5'-difluorobenzophenone. Esterification is a fundamental reaction in organic chemistry, and numerous protocols are available. A common method involves the reaction of the phenol (B47542) with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base. jocpr.com

The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for esterification, particularly for more sensitive substrates. jocpr.com The choice of method would depend on the scale of the reaction and the desired purity of the final product.

Green Chemistry Principles and Sustainable Synthesis of Benzophenone Derivatives

The synthesis of benzophenone derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. hilarispublisher.commun.ca This approach emphasizes the use of renewable resources, safer solvents, and energy-efficient reaction conditions, such as photochemical methods. mun.caegrassbcollege.ac.in

A classic example of a green photochemical reaction involving benzophenones is the photoreduction to benzopinacol (B1666686). egrassbcollege.ac.in This process is a free-radical reaction typically initiated by the absorption of ultraviolet (UV) radiation from sunlight or artificial sources. hilarispublisher.comresearchgate.netijpda.org

The mechanism begins with the photo-excitation of the benzophenone molecule from its ground state to an excited triplet state (a diradical). egrassbcollege.ac.inijpda.org This highly reactive species then abstracts a hydrogen atom from a suitable donor, commonly a solvent like isopropyl alcohol or ethanol. researchgate.netijpda.org This step generates two ketyl radicals. These radicals subsequently dimerize to form the carbon-carbon bond in the benzopinacol product. egrassbcollege.ac.in Concurrently, the hydrogen-donating solvent is oxidized (e.g., isopropyl alcohol is converted to acetone). ijpda.orgrsc.org

This reaction is considered a green process for several reasons:

Energy Source : It can utilize solar energy, a renewable and inexhaustible resource, which eliminates the need for fossil fuel-based energy. hilarispublisher.comegrassbcollege.ac.in

Atom Economy : It is a coupling reaction that proceeds with high atom economy.

Catalysis : In some contexts, benzophenone itself can act as a photocatalyst, initiating radical processes for other transformations, such as thiol-ene reactions under visible light. researchgate.netsemanticscholar.org

The general reaction scheme for the photoreduction of benzophenone is presented below:

| Reactant | Reagents/Conditions | Product | Byproduct |

| Benzophenone | Isopropyl alcohol, Sunlight/UV light, Acetic acid (catalyst) | Benzopinacol | Acetone |

| Benzophenone | Ethanol, Sunlight/UV light | Benzopinacol | Acetaldehyde |

Data compiled from multiple sources. hilarispublisher.comresearchgate.netijpda.orgrsc.org

Researchers have successfully synthesized various benzopinacol analogues by irradiating substituted benzophenones in 2-propanol with a trace amount of glacial acetic acid, demonstrating the versatility of this method. niscpr.res.in

A core tenet of green chemistry is the use of safer solvents or the elimination of solvents altogether. mun.casigmaaldrich.com Traditional syntheses of benzophenones, such as the Friedel-Crafts acylation, often rely on volatile and hazardous organic solvents. mdpi.com

Recent innovations focus on replacing these with environmentally benign alternatives. sigmaaldrich.com Ethanol, for instance, has been demonstrated as a successful and greener substitute for isopropyl alcohol in the photoreduction of benzophenone. researchgate.netyoutube.com Ethanol is derived from renewable feedstocks, is biodegradable, and has lower toxicity compared to many conventional organic solvents. sigmaaldrich.comthecalculatedchemist.com Other solvents considered "green" due to their favorable safety and environmental profiles include ethyl acetate (B1210297) and bio-based solvents derived from renewable sources. thecalculatedchemist.comcore.ac.uk

Beyond simply replacing solvents, novel systems are being developed to eliminate the need for traditional organic media. One such approach involves the use of a reusable dimeric surfactant system to catalyze the reaction between an aromatic compound and a benzoyl chloride. google.com This method is described as an economical and environmentally friendly technology that reduces waste and avoids the use of harmful organic solvents. google.com

Table of Environmentally Benign Solvents and Systems

| Solvent/System | Application in Benzophenone Chemistry | Green Chemistry Principle Addressed |

|---|---|---|

| Ethanol | Photoreduction of benzophenone to benzopinacol | Use of Renewable Feedstocks, Safer Solvents researchgate.netsigmaaldrich.com |

| Ethyl Acetate | General organic synthesis, potential alternative for extraction/chromatography | Safer Solvents and Auxiliaries thecalculatedchemist.com |

| Dimeric Surfactant System | Friedel-Crafts acylation for benzophenone synthesis | Safer Solvents (replaces organic solvents), Waste Prevention google.com |

Advanced Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues with tailored properties. The acetoxy group, the fluorine substituents, and the benzophenone core can all be strategically altered.

The acetoxy group on the this compound molecule is essentially a protected hydroxyl group. This ester linkage can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-hydroxy-3',5'-difluorobenzophenone. This phenolic hydroxyl group serves as a versatile handle for further derivatization. For example, it can be alkylated to form a variety of ether derivatives, a common strategy used in the synthesis of complex benzophenone-containing molecules. google.com

The two fluorine atoms on the second aromatic ring significantly influence the molecule's reactivity. Due to their strong electron-withdrawing nature, they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the fluorine atoms deactivate the ring towards electrophilic aromatic substitution while directing incoming electrophiles to specific positions. While direct nucleophilic substitution of these aromatic fluorine atoms is challenging, their presence is key to certain synthetic strategies, such as their reaction with nucleophiles in the formation of polyetherketone polymers. wright.edu Synthetic routes have been developed for fluorine-containing prenylated benzophenones, utilizing Friedel–Crafts acylation and electrophilic aromatic substitution as key steps. researchgate.net

The difluorobenzophenone core is a valuable building block for high-performance polymers. Specifically, monomers like 3,5-difluorobenzophenone and 4,4'-difluorobenzophenone are used in the synthesis of Poly(aryl ether ketone)s (PAEKs), including the well-known Poly(ether ether ketone) (PEEK). wright.edu

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The activated fluorine atoms on the benzophenone monomer react with a bisphenolate nucleophile, such as that derived from hydroquinone, to form the characteristic ether linkages of the polymer backbone. wright.edu By using a monomer like 3,5-difluorobenzophenone, a pendant benzoyl group is introduced into the polymer structure, which can be further functionalized. wright.edu A similar strategy could be employed with a derivative of this compound, allowing for its incorporation into a polymer chain. This would impart the specific chemical and physical properties of the benzophenone moiety, such as UV absorption or specific reactivity, to the resulting macromolecule.

This approach allows for the creation of semi-crystalline thermoplastics that are chemically robust and stable at high temperatures, suitable for demanding applications in electronics, medicine, and industry. wright.edu Benzophenone derivatives have also been incorporated into other complex structures, including thiazoles and stavudine (B1682478) derivatives, for applications in medicinal chemistry. mdpi.comnih.gov

Elucidation of Reaction Mechanisms and Photochemical Pathways of 2 Acetoxy 3 ,5 Difluorobenzophenone

Mechanistic Investigations of Benzophenone (B1666685) Derivatives

The chemistry of benzophenone is rich with complex mechanistic pathways, including radical-propagated reactions, intramolecular rearrangements, and transformations under acidic or basic conditions.

Understanding Radical Intermediates and Reaction Propagation

The photochemistry of benzophenone is dominated by the reactivity of its triplet excited state, which behaves as a diradical. gordon.edunih.gov Upon photoexcitation, this diradical species can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. nih.govrsc.orglibretexts.org This hydrogen abstraction is a key initiation step for many subsequent reactions.

The process begins with the absorption of ultraviolet light, which promotes a non-bonding electron of the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition), generating an excited singlet state that rapidly converts to a more stable triplet state via intersystem crossing. nih.govedinst.comhilarispublisher.com This triplet state has significant radical character on the oxygen atom. libretexts.org

Reaction propagation follows the initial hydrogen abstraction. For example, in the classic photoreduction of benzophenone in isopropanol (B130326), the benzophenone triplet diradical abstracts the α-hydrogen from the alcohol to form a diphenylmethanol (B121723) radical (benzophenone ketyl radical) and an isopropanol radical. msu.edu The isopropanol radical can then transfer its hydroxyl hydrogen to a ground-state benzophenone molecule, generating a second ketyl radical and acetone. msu.edu The reaction terminates when two ketyl radicals dimerize to form benzopinacol (B1666686). hilarispublisher.commsu.edu In the case of 2-acetoxy-3',5'-difluorobenzophenone, the electron-withdrawing fluorine atoms are expected to enhance the hydrogen-abstracting ability of the triplet state.

Table 1: Key Radical Intermediates in Benzophenone Photochemistry

| Intermediate | Formation | Key Characteristics | Subsequent Reactions |

|---|---|---|---|

| Triplet Diradical (n,π) | Photoexcitation (n→π) followed by intersystem crossing from the S1 state. nih.govwikipedia.org | Two unpaired electrons with parallel spins; significant radical character on the carbonyl oxygen. libretexts.org | Hydrogen atom abstraction. rsc.org |

| Ketyl Radical | Hydrogen atom abstraction by the triplet diradical from a hydrogen donor (e.g., solvent, alkane). rsc.org | A relatively stable radical, often deeply colored (e.g., the blue sodium-benzophenone ketyl). wikipedia.org | Dimerization (e.g., to form benzopinacol), radical-radical coupling, or hydrogen transfer to other species. nih.govmsu.edu |

Intramolecular Rearrangement Processes in Substituted Benzophenones

Substituted benzophenones can undergo various intramolecular rearrangements, often driven by acidic conditions or photochemical activation. These reactions result in significant structural reorganization.

One notable example is the Fries rearrangement or the related photo-Fries rearrangement . While not explicitly a benzophenone rearrangement, it is relevant to the 2-acetoxy substituent. In a photo-Fries rearrangement, an aryl ester can be photochemically rearranged to a hydroxyaryl ketone. For this compound, this could potentially lead to the formation of isomeric hydroxybenzoyl benzophenones.

Another important class of rearrangement is the acid-catalyzed pinacol (B44631) rearrangement , which occurs in vicinal diols like benzopinacol. This reaction involves dehydration followed by a 1,2-aryl or alkyl shift to form a ketone, known as benzopinacolone. youtube.com

Furthermore, certain meta-substituted benzophenones undergo a unique intramolecular photoredox reaction in acidic aqueous solutions. nih.gov This process involves the formal reduction of the benzophenone carbonyl group to a secondary alcohol and the simultaneous oxidation of a substituent at the meta position. This reaction highlights the potential for complex electronic communication across the benzene (B151609) ring in the excited state.

Table 2: Examples of Intramolecular Rearrangements in Benzophenone Chemistry

| Rearrangement Type | Substrate | Conditions | Description | Product |

|---|---|---|---|---|

| Pinacol Rearrangement | Benzopinacol (from photoreduction of benzophenone) | Acid-catalyzed (e.g., iodine in acetic acid). youtube.com | Dehydration to form a carbocation, followed by a 1,2-phenyl shift. | Benzopinacolone. youtube.com |

| Intramolecular Photoredox | 3-(hydroxymethyl)benzophenone | Photolysis in acidic aqueous solution (e.g., pH=2). nih.gov | A unimolecular process involving formal reduction of the ketone and oxidation of the meta-substituent. | 3-formylbenzhydrol. nih.gov |

| Claisen Rearrangement | Allyl phenyl ethers (a related aryl ketone precursor system) | Thermal or Lewis acid-catalyzed. wikipedia.orglibretexts.org | A edinst.comedinst.com-sigmatropic rearrangement proceeding through a cyclic, six-membered transition state. libretexts.org | o-allylphenol. libretexts.org |

Acid- and Base-Catalyzed Transformations in Benzophenone Chemistry

The reactivity of the benzophenone carbonyl group can be significantly influenced by the presence of acids or bases.

Acid Catalysis: In acidic media, the carbonyl oxygen of benzophenone can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental to reactions like acid-catalyzed esterification and acetal (B89532) formation. Protonation of the triplet excited state of benzophenone in aqueous solutions has been shown to be a key step in initiating reactions such as photohydration and specific photoredox reactions. nih.govacs.org For instance, the photohydration of benzophenone in aqueous acid occurs via the protonated triplet state, which is then hydrated at the phenyl ring. acs.org

Base Catalysis: In the presence of strong bases, benzophenones can undergo different transformations. The Haller-Bauer reaction, for example, involves the cleavage of non-enolizable ketones like benzophenone by a strong base (e.g., sodium amide) to yield an amide and a hydrocarbon. wikipedia.org Another example is the reaction of benzophenone with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, which leads to the formation of various oxidation and addition products. acs.org

Photochemistry and Photoreactivity of Acetoxy- and Fluorinated Benzophenones

The introduction of acetoxy and fluorine substituents modifies the photophysical and photochemical properties of the benzophenone chromophore. The difluoro substituents are strongly electron-withdrawing, which can impact excited-state energies and reactivity. The ortho-acetoxy group introduces steric bulk and an additional electronic feature near the reactive carbonyl center.

Photoexcitation and Excited State Dynamics (Singlet and Triplet States) of Benzophenones

The photophysical journey of benzophenone begins with the absorption of a UV photon, typically promoting an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital (S₀ → S₁ (n,π*)). edinst.combrainly.com This initial excited singlet state (S₁) is very short-lived.

Benzophenone is renowned for its exceptionally high efficiency of intersystem crossing (ISC), with a quantum yield approaching 100%. edinst.comwikipedia.org The S₁ state rapidly transitions to a triplet state (T₁). Computational studies suggest a complex dynamic, with the S₁ state potentially crossing to a higher triplet state (T₂) which then rapidly relaxes to the lowest triplet state, T₁. acs.org This T₁ state is the primary photoactive species in most of benzophenone's chemistry, possessing a longer lifetime (in the microsecond range) that allows it to participate in intermolecular reactions. rsc.org

For this compound, the fluorine atoms are expected to influence the energies of the molecular orbitals, potentially shifting the absorption spectrum and altering the energies of the singlet and triplet states. The ortho-acetoxy group could influence the geometry of the excited state and potentially offer an alternative deactivation pathway, although hydrogen abstraction is still expected to be a dominant process.

Table 3: Excited State Properties of Benzophenone

| State | Notation | Formation | Typical Lifetime | Key Characteristic |

|---|---|---|---|---|

| Ground State | S₀ | - | Stable | Electrons are spin-paired. |

| First Excited Singlet State | S₁ (n,π) | UV photon absorption. brainly.com | Picoseconds. acs.org | Electrons remain spin-paired; short-lived. |

| First Excited Triplet State | T₁ (n,π) | Intersystem crossing (ISC) from S₁. edinst.com | Microseconds. rsc.org | Electrons are spin-unpaired (diradical character); the primary reactive state. rsc.orgwikipedia.org |

Hydrogen Atom Transfer (HAT) Reactions and Diradical Formation

Hydrogen Atom Transfer (HAT) is the quintessential photochemical reaction of benzophenone and its derivatives. rsc.orgacs.org The T₁ excited state, with its diradical n,π* character, behaves like an alkoxy radical and readily abstracts a hydrogen atom from a C-H bond of a suitable substrate. nih.govrsc.orglibretexts.org

This HAT event is the primary step in photoreduction, photocycloaddition, and photosensitization reactions. msu.eduacs.org The process involves the homolytic cleavage of a C-H bond in the donor molecule and the formation of an O-H bond in the resulting benzophenone ketyl radical. This generates two radical species: the ketyl radical and the radical of the hydrogen donor. gordon.edursc.org

The efficiency of HAT depends on the strength of the C-H bond being broken and the electronic properties of the benzophenone derivative. In this compound, the electron-withdrawing nature of the two fluorine atoms is predicted to increase the electrophilicity of the n-orbital on the oxygen atom in the excited state, thereby enhancing its ability to abstract a hydrogen atom. The ortho-acetoxy group may sterically hinder the approach of bulky hydrogen donors to the carbonyl group, potentially influencing the rate and selectivity of the HAT reaction.

Photolysis and Carbene Generation from Related Photolytic Precursors

In the context of compounds structurally related to benzophenones, photolysis can initiate complex reaction sequences. For instance, the photolysis of certain cyclopropane (B1198618) derivatives can lead to the formation of carbene intermediates. These reactive species can then undergo a variety of reactions, such as dimerization to form cumulenes or trapping by alkenes to yield cyclopropane adducts. fordham.edu The stereospecificity of such trapping reactions can provide insights into the spin state of the generated carbene, with singlet carbenes often reacting in a stereospecific manner. fordham.edu

Another relevant class of precursors for carbene generation includes compounds that can undergo photo-induced α-cleavage, also known as a Norrish Type I reaction. For example, the photolysis of 3',5'-dimethoxybenzoin, a compound with a benzoyl moiety, has been shown to proceed through an nπ* triplet state, leading to the generation of radical species on a picosecond timescale. nih.gov This type of cleavage is a fundamental process in the photochemistry of many carbonyl compounds.

It is important to note that the structure of the precursor molecule plays a crucial role in the efficiency and pathway of carbene generation. Substituents on the aromatic rings can influence the photophysical properties of the molecule, such as the lifetime of excited states and the quantum yield of cleavage. nih.gov Therefore, while general principles of carbene generation from photolytic precursors are well-established, the specific behavior of this compound would be contingent on its unique electronic and steric properties.

Influence of Solvent Environment on Photochemical Behavior and Spectroscopic Shifts

The solvent in which a photochemical reaction is conducted is not merely an inert medium but an active participant that can significantly influence the reaction's course and efficiency. For benzophenone and its derivatives, the solvent environment affects both their photochemical behavior and their spectroscopic properties.

The polarity of the solvent can alter the energy levels of the ground and excited states of a molecule, leading to shifts in its absorption spectra. This phenomenon, known as solvatochromism, is a valuable tool for probing solute-solvent interactions. In the case of benzophenone, a blue shift (hypsochromic shift) of the n→π* transition is typically observed when moving from nonpolar to polar, protic solvents. mdpi.comresearchgate.net This is attributed to the stabilization of the ground state and destabilization of the n-orbital through hydrogen bonding with the solvent, which increases the energy gap for the transition. researchgate.net Conversely, π→π* transitions often exhibit a red shift (bathochromic shift) in polar solvents due to the greater stabilization of the more polar excited state. researchgate.net

The following interactive table summarizes the typical shifts in absorption bands of benzophenone in different solvents.

| Solvent | Dielectric Constant | n→π* Transition Shift | π→π* Transition Shift |

| n-Heptane | 1.92 | Reference | Reference |

| Cyclohexane | 2.02 | Minimal | Minimal |

| Ethanol | 24.55 | Blue Shift | Red Shift |

| Water | 80.1 | Significant Blue Shift | Significant Red Shift |

The solvent can also have a profound impact on the photochemical reaction pathways. For benzophenones, the nature of the lowest triplet excited state ((n,π) or (π,π)) is critical in determining its reactivity. Solvents can influence the relative energies of these states. For instance, polar solvents can stabilize a (π,π) state more than an (n,π) state, potentially altering the photochemical outcome. Furthermore, specific solute-solvent interactions, such as hydrogen bonding, can dramatically affect reaction rates. Studies on benzophenone have shown that hydrogen bonding to the carbonyl group can influence the dynamics of intersystem crossing and subsequent reactions. longdom.org

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Analysis of 2 Acetoxy 3 ,5 Difluorobenzophenone

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Acetoxy-3',5'-difluorobenzophenone is characterized by several key absorption bands that confirm its structure.

Two distinct carbonyl (C=O) stretching vibrations are central to its identification. The ester carbonyl group of the acetoxy substituent typically absorbs at a higher wavenumber, generally in the range of 1770-1750 cm⁻¹, due to the electron-withdrawing nature of the adjacent oxygen atom. The ketonic carbonyl, which is part of the conjugated benzophenone (B1666685) system, exhibits a stretching frequency at a lower wavenumber, typically around 1670-1650 cm⁻¹. chegg.comresearchgate.net This lower frequency is a result of resonance with the aromatic rings.

Other significant absorptions include C-O stretching vibrations from the ester group, appearing in the 1250-1100 cm⁻¹ region. The presence of the aromatic rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and aromatic C-H stretching peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). chegg.com The strong absorptions corresponding to the C-F bonds are typically found in the fingerprint region, between 1300-1100 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1770 - 1750 |

| Ketone Carbonyl | C=O Stretch | 1670 - 1650 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Acetoxy Group | C-O Stretch | 1250 - 1100 |

| Fluoroaromatic | C-F Stretch | 1300 - 1100 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this molecule, the spectrum would show signals for the aromatic protons and the methyl protons of the acetoxy group. The three protons of the methyl group (-CH₃) are chemically equivalent and would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region. rsc.org The aromatic region (δ 7.0-8.0 ppm) would be more complex, showing signals for the seven aromatic protons distributed across the two rings. oregonstate.edu The protons on the acetoxy-substituted ring and the difluoro-substituted ring will have distinct chemical shifts and coupling patterns influenced by their respective substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include two distinct carbonyl carbons: the ester carbonyl (δ ~168-172 ppm) and the ketone carbonyl (δ ~190-200 ppm). The spectrum will also display multiple signals in the aromatic region (δ ~110-165 ppm), corresponding to the different carbon environments on the two rings. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling). The methyl carbon of the acetoxy group will appear upfield (δ ~20-25 ppm).

¹⁹F NMR: As a 100% naturally abundant, spin ½ nucleus, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. wikipedia.org In this compound, the two fluorine atoms at the 3' and 5' positions are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for fluorine atoms on an aromatic ring typically falls within the range of δ -100 to -140 ppm (relative to CFCl₃). nih.govresearchgate.net This signal may appear as a triplet due to coupling with the two adjacent aromatic protons.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Acetoxy (-CH₃) | ~ 2.3 | Singlet |

| ¹H | Aromatic (-C₆H₄-) | ~ 7.2 - 7.8 | Multiplets |

| ¹H | Aromatic (-C₆H₃F₂-) | ~ 7.0 - 7.5 | Multiplets |

| ¹³C | Ketone (C=O) | ~ 194 | Singlet |

| ¹³C | Ester (C=O) | ~ 169 | Singlet |

| ¹³C | Aromatic (C-O) | ~ 151 | Singlet |

| ¹³C | Aromatic (C-F) | ~ 163 | Doublet |

| ¹³C | Aromatic (CH) | ~ 115 - 135 | Singlets/Doublets |

| ¹³C | Methyl (-CH₃) | ~ 21 | Singlet |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzophenone chromophore is responsible for the characteristic UV absorption of this compound. The spectrum typically displays two main absorption bands. usc.eduscialert.net

π→π Transition:* A strong absorption band, usually observed below 280 nm (e.g., ~250-260 nm), is attributed to the π→π* electronic transition within the conjugated aromatic system. scialert.netresearchgate.net This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n→π Transition:* A weaker, lower-energy absorption band is typically found in the range of 330-370 nm. usc.eduresearchgate.net This corresponds to the n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to a π* antibonding orbital. This transition is formally forbidden by selection rules, which accounts for its lower intensity.

The positions of these absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. aip.orgnih.gov Polar solvents can stabilize the ground state of the carbonyl group through dipole-dipole interactions or hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n→π* transition. Conversely, the π→π* transition often experiences a red shift (bathochromic shift) in polar solvents. scialert.net

Table 3: Typical Electronic Transitions for this compound

| Transition Type | Typical λₘₐₓ (nm) | Solvent Effect (Polar vs. Nonpolar) |

|---|---|---|

| π → π* | ~ 250 - 260 | Red Shift (Bathochromic) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (LC-MS, FAB-Mass, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is essential for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound (C₁₅H₁₀F₂O₃), the exact molecular weight is 276.0594 g/mol .

In a typical mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 277 would be expected, confirming the compound's identity. ijpsjournal.comrsc.org The fragmentation pattern provides further structural proof. Key fragmentation pathways for this molecule would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to the hydroxy-difluorobenzophenone radical cation.

Formation of acylium ions: Cleavage around the central ketone is characteristic of benzophenones. This can lead to the formation of the 3',5'-difluorobenzoyl cation (m/z 141) and the 2-acetoxyphenyl cation.

Loss of CO: Subsequent loss of a carbon monoxide molecule (CO, 28 Da) from benzoyl-type fragments is also a common pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing such compounds, as it separates the analyte from a mixture before it enters the mass spectrometer, ensuring high-purity analysis. ijpsjournal.comnih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 276 | [C₁₅H₁₀F₂O₃]⁺ | Molecular Ion [M]⁺ |

| 234 | [C₁₃H₈F₂O₂]⁺ | Loss of ketene (-CH₂CO) from [M]⁺ |

| 141 | [C₇H₃F₂O]⁺ | 3',5'-Difluorobenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Acetoxybenzoyl fragment |

X-ray Diffraction and Scanning Electron Microscopy for Solid-State and Morphological Characterization

While solution-state techniques define molecular structure, solid-state methods like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) characterize the macroscopic properties of the compound.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topology of the solid material. tescan-analytics.com An SEM analysis of crystalline this compound would reveal details about its crystal habit (e.g., needles, plates, prisms), particle size distribution, and surface texture. acs.orgnih.gov This information is crucial for understanding the material's physical properties, such as its dissolution rate and handling characteristics.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or triplet states. While the ground state of this compound is diamagnetic (no unpaired electrons), EPR is invaluable for studying its paramagnetic excited states and radical derivatives.

Upon UV irradiation, benzophenone derivatives efficiently undergo intersystem crossing from the excited singlet state (S₁) to a more stable triplet state (T₁). edinst.com This triplet state is a diradical and can be detected by time-resolved EPR spectroscopy. aip.org The EPR spectrum of the triplet state provides information about the spin density distribution and the zero-field splitting parameters, which characterize the interaction between the two unpaired electrons. tandfonline.comaip.org

Furthermore, the excited triplet state of benzophenone is known to abstract hydrogen atoms from suitable donor molecules, leading to the formation of a ketyl radical. osti.govchempedia.info This radical anion, [Ar₂C-O•]⁻, is a paramagnetic species with a distinct EPR spectrum. wikipedia.org EPR spectroscopy can be used to study the formation kinetics, structure, and stability of this important photochemical intermediate. acs.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-difluorobenzophenone (B49673) |

| Benzophenone |

| Tetramethylsilane (TMS) |

Materials Science and Engineering Applications of Fluorinated Acetoxybenzophenones

Photoinitiators and UV-Curing Applications

Benzophenone (B1666685) and its derivatives are widely recognized as effective Type II photoinitiators, crucial components in ultraviolet (UV) curing technology. nbinno.com This technology is utilized for the rapid, solvent-free curing of coatings, inks, and adhesives through polymerization. researchgate.netnbinno.com

Role in Polymerization Processes and Radical Initiators

The fundamental role of a benzophenone-based photoinitiator is to absorb UV light, which elevates it from a ground state to an excited triplet state. nbinno.com In this highly reactive state, it abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine or alcohol present in the formulation. This hydrogen abstraction process generates two types of radicals: a ketyl radical from the benzophenone and an alkyl radical from the synergist.

The newly formed free radicals, particularly the alkyl radical, initiate the polymerization of monomers and oligomers (like acrylates) in the formulation. This chain reaction rapidly converts the liquid mixture into a solid, cross-linked polymer network, a process known as UV curing. The efficiency of this initiation dictates the speed and quality of the cure. While benzophenone itself is a benchmark, derivatives like 2-Acetoxy-3',5'-difluorobenzophenone are designed to offer potentially modified absorption characteristics and reactivity.

Application in Coatings, Inks, and Adhesives

The ability to rapidly form durable polymer films makes UV curing highly valuable in industrial applications. Benzophenone-based photoinitiators are integral to formulations for:

Coatings: Providing protective and decorative finishes on wood, plastic, and metal surfaces. researchgate.netindiamart.com

Inks: Enabling high-speed printing on a variety of substrates with instant drying, crucial for packaging and graphic arts. researchgate.netindiamart.com

Adhesives: Allowing for "cure-on-demand" bonding of components in electronics and medical device manufacturing.

The choice of photoinitiator affects key properties of the final cured product, such as surface hardness, adhesion, and chemical resistance.

Enhancing Light Stability and Storage of UV-Curable Systems

In addition to initiating polymerization, the benzophenone structure is a powerful UV absorber. This property is leveraged to enhance the light stability of materials by absorbing damaging UV radiation that could otherwise degrade the polymer backbone or other components of a formulation. In the context of UV-curable systems, the photoinitiator must be stable enough to not trigger premature polymerization during storage. The specific substitutions on the benzophenone ring can be tailored to optimize the balance between reactivity under high-intensity UV lamps and stability under ambient light conditions, ensuring a practical shelf-life for the uncured product.

Advanced Polymer Systems and Materials Development

The difluorobenzophenone moiety is a key building block for high-performance polymers, particularly in the poly(aryl ether ketone) family. Its incorporation into the polymer backbone allows for precise control over material properties.

Poly(aryl ether ketone) (PAEK) and Poly(ether ether ketone) (PEEK) Copolymers with Tunable Properties

Poly(ether ether ketone), or PEEK, is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength. wright.edu However, its rigid, semi-crystalline nature leads to poor solubility in most common solvents, making it difficult to process. wright.edu

A key strategy to modify PEEK's properties involves copolymerization using different isomers of difluorobenzophenone. wright.edu Standard PEEK is synthesized from 4,4'-difluorobenzophenone (B49673), which results in a linear polymer chain that packs efficiently into a crystalline structure. wright.edu By introducing a geometric isomer like 3,5-difluorobenzophenone (B68835) (the core of the subject compound) as a comonomer, a "kink" is introduced into the polymer backbone. wright.eduresearchgate.net This disruption of linearity reduces the polymer's ability to crystallize.

Research has shown that by varying the ratio of 3,5-difluorobenzophenone to 4,4'-difluorobenzophenone, the resulting PEEK copolymers can be systematically tuned. researchgate.net Increasing the content of the 3,5-isomer leads to:

Decreased Crystallinity: At higher ratios (e.g., 25% or more of the 3,5-isomer), the copolymers can become completely amorphous. researchgate.net

Improved Solubility: The reduction in crystallinity dramatically improves solubility in organic solvents like N-methyl-pyrrolidinone (NMP). researchgate.netwright.edu

Modified Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be precisely controlled. researchgate.netwright.edu

This approach allows for the creation of "m-PEEK" materials with the same chemical composition as traditional PEEK but with tailored properties for specific applications where enhanced processability is required, while still maintaining high thermal stability. researchgate.net

| Ratio (4,4'-DFBP : 3,5'-DFBP) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Crystallinity |

|---|---|---|---|

| 100 : 0 (Standard PEEK) | 143 | 343 | Semi-crystalline |

| 90 : 10 | 145 | 305 | Semi-crystalline |

| 80 : 20 | 148 | 275 | Semi-crystalline |

| 75 : 25 | 150 | - | Amorphous |

| 50 : 50 | 155 | - | Amorphous |

Organic Light-Emitting Diodes (OLEDs) as Host Materials and Emitters

The benzophenone core is a versatile building block in the design of materials for organic light-emitting diodes (OLEDs) due to its electronic properties and stability. researchgate.netmdpi.comnih.gov It can be incorporated into molecules that serve as either host materials or the light-emitting dopants (emitters) themselves. mdpi.comnih.gov

As a host material , the primary role is to form a stable matrix for the emitter and to efficiently transfer energy to it. nih.gov Benzophenone-based hosts are particularly valuable for phosphorescent OLEDs (PhOLEDs) because they possess high triplet state energy, which is necessary to prevent energy back-transfer from the phosphorescent emitter, ensuring high efficiency.

As an emitter , the benzophenone unit often functions as an electron-accepting core in donor-acceptor (D-A) type molecules. nih.gov This structure is fundamental to the design of emitters for Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov In TADF molecules, the benzophenone core's ability to promote efficient intersystem crossing (ISC) is crucial. researchgate.netnih.gov This allows non-emissive triplet excitons to be converted back into emissive singlet excitons through reverse intersystem crossing (rISC), theoretically enabling 100% internal quantum efficiency in the device. researchgate.netnih.gov The twisted geometry often found in benzophenone derivatives also helps to reduce intermolecular interactions that can quench luminescence. nih.gov The presence of fluorine atoms, as in this compound, is a common strategy in OLED material design to tune the HOMO/LUMO energy levels and enhance device stability and efficiency.

| Host Material ID | Emitter Type | Max. External Quantum Efficiency (EQE, %) | Turn-on Voltage (V) | Max. Luminance (cd/m²) |

|---|---|---|---|---|

| HA1 | Red Phosphorescent | 18.5 | 2.8 | 19,870 |

| HA2 | Red Phosphorescent | 20.1 | 2.9 | 25,430 |

| HA5 | Orange Phosphorescent | 23.1 | 2.6 | 31,200 |

| HA8 | Yellow Phosphorescent | 19.2 | 3.4 | 32,540 |

Flame Retardant Initiators for Unsaturated Polyester (B1180765) Systems

Unsaturated polyester (UP) resins are widely utilized in construction, automotive, and aerospace industries due to their excellent mechanical properties, chemical resistance, and ease of processing. nih.gov However, their inherent flammability necessitates the incorporation of flame retardants. nih.govresearchgate.net The primary strategies for imparting flame retardancy to UP resins involve the addition of halogenated compounds, hydrated mineral fillers like alumina (B75360) trihydrate (ATH), or phosphorus-containing compounds. google.comresearchgate.net

Recent research has focused on reactive phosphorus-based flame retardants, such as those derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which can be chemically incorporated into the polyester backbone. nih.gov These reactive retardants offer advantages in permanence and minimizing impact on the physical properties of the cured resin. nih.gov The mechanism of phosphorus-based retardants typically involves action in both the gas phase, by releasing flame-quenching radicals, and the condensed phase, by promoting the formation of a protective char layer that acts as a barrier to heat and fuel. nih.gov

While fluorinated compounds are known to enhance thermal and chemical stability in polymers, the direct application of this compound as a flame retardant initiator in unsaturated polyester systems is not prominently documented in current literature. The primary flame retardants for these systems remain halogenated (brominated or chlorinated) monomers or additives and phosphorus-based compounds. researchgate.net The role of benzophenone derivatives in these systems is more commonly associated with their function as photoinitiators for UV curing, rather than as flame retardants.

Novel Applications in Optical Materials and Chemical Sensing

The unique molecular architecture of this compound, which combines a benzophenone chromophore with electron-withdrawing fluorine atoms, makes it a candidate for investigation in advanced optical materials. The benzophenone structure itself provides a conjugated π-electron system capable of absorbing UV light, a fundamental property for fluorescence and other photochemical processes. nih.gov

The development of materials with high third-order non-linear optical (NLO) properties is crucial for applications in photonics and optoelectronics, such as optical limiting and multiphoton absorption. nih.gov The NLO response of organic molecules is often enhanced in donor-π-acceptor (D-π-A) frameworks. While this compound has this general structure, theoretical studies on simpler fluorobenzenes suggest that fluorine substitution tends to decrease the second-order hyperpolarizability, which is a key parameter for NLO activity. sci-hub.se However, the interplay of fluorine's inductive effects with the carbonyl and acetoxy groups could lead to complex photophysical behaviors. Derivatives of 2-hydroxybenzophenone (B104022) are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that imparts photostability and is foundational to the function of many UV absorbers. doi.org Further research into the specific photophysical properties of this compound is needed to fully characterize its potential as a fluorescent probe or NLO material.

Advanced anti-counterfeiting technologies increasingly rely on security inks that are invisible under normal lighting but become visible under specific conditions, such as UV irradiation. dst.gov.inzxprinter.comnanomatrixsecure.com These inks often contain fluorescent (luminescent) materials. dst.gov.inresearchgate.net The unique spectral properties of a compound—its specific absorption and emission wavelengths—can serve as a covert security feature that is difficult to replicate. dst.gov.in

Fluorinated compounds are being explored for these applications. For instance, a novel security ink based on a poly(vinylidene fluoride) (PVDF) matrix incorporating a luminescent ionic liquid has been developed, demonstrating high photostability and intense emission under UV light. researchgate.net Given that this compound possesses a UV-absorbing benzophenone core and stabilizing fluorine atoms, it has the foundational characteristics of a potential component in such security inks. The fluorescence of the molecule could potentially be modulated by temperature, opening possibilities for its use in temperature-sensitive optical sensors. However, specific integration of this compound into these technologies requires further dedicated research and development.

Intermediates in Fine Chemical Synthesis and Specialty Chemicals

Fluorinated benzophenones are critical intermediates in the synthesis of high-performance polymers. wright.edugoogle.com Notably, 4,4'-difluorobenzophenone is a key monomer used in the production of poly(aryl ether ketone)s (PAEKs), including the well-known poly(ether ether ketone) (PEEK). wright.edugoogle.com These polymers are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties, finding use in demanding aerospace, medical, and electronics applications. wright.edu

This compound serves as a versatile intermediate for the synthesis of more complex specialty chemicals and functionalized polymers. The difluorobenzophenone core is a valuable building block for creating polymers with high stability. The acetoxy group provides a reactive site; it can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used for subsequent chemical modifications or to influence the final properties of a material. This dual functionality allows the compound to be used in creating polymers with tailored characteristics, such as modified solubility or crystallinity. wright.edu The synthesis of PEEK analogues from derivatives of 3,5-difluorobenzophenone highlights the strategy of using functionalized monomers to control polymer properties. wright.edu

UV Filters and UV Blockers in Advanced Materials

Benzophenone and its derivatives are a major class of organic UV absorbers used to protect materials from degradation caused by ultraviolet radiation. nih.goveverlight-uva.comamfine.com Their function relies on the conjugated chemical structure, which efficiently absorbs UV-A and UV-B radiation. nih.govpartinchem.com Upon absorbing a UV photon, the molecule is promoted to an excited state. It then rapidly and harmlessly dissipates this energy as heat through radiation-less processes, returning to the ground state, ready to absorb another photon. amfine.compartinchem.com This cycle provides long-term protection against discoloration, gloss loss, and degradation of physical properties in polymers. everlight-uva.com

The inclusion of fluorine atoms in the benzophenone structure, as in this compound, can enhance its utility as a UV stabilizer in advanced materials. Fluorination is known to increase thermal and photochemical stability. This enhanced stability is critical for applications where materials are exposed to harsh environmental conditions over long periods. These fluorinated UV absorbers can be incorporated into a wide range of materials, including plastics, coatings, and adhesives, to extend their service life. nih.gov

| Property | Description | Wavelength Range |

| UV Absorption Mechanism | Absorption of UV photons excites π→π* and n-π* electronic transitions within the benzophenone chromophore. | 280-400 nm partinchem.com |

| Energy Dissipation | The excited state relaxes efficiently to the ground state, converting harmful UV energy into harmless thermal energy. partinchem.com | N/A |

| Effect of Fluorination | Increases photochemical stability and chemical resistance, potentially enhancing the longevity of the UV blocking effect. | N/A |

| Applications | Protection of polymers (polyolefins, PVC, PC), coatings, and adhesives against UV-induced degradation. everlight-uva.compartinchem.com | N/A |

Future Research Directions and Emerging Paradigms in 2 Acetoxy 3 ,5 Difluorobenzophenone Chemistry

Development of Novel and Highly Efficient Green Synthesis Routes for Complex Derivatives

The future synthesis of 2-Acetoxy-3',5'-difluorobenzophenone derivatives is increasingly focused on the principles of green chemistry. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. The development of greener alternatives is a key research priority. This involves exploring atom-economical reactions, using environmentally benign solvents, and employing catalytic systems that minimize waste and energy consumption.

Future research will likely focus on:

One-Pot Syntheses: Designing integrated one-pot reaction processes that combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and waste.

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic methods, particularly those using earth-abundant metals or organocatalysts.

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption compared to conventional heating. A patent for a related class of compounds, 2,2-dialkoxyacetophenone derivatives, highlights a green method using simple alcohols and bases, avoiding toxic substances and resulting in high yields google.com. This approach serves as a model for developing similar sustainable routes for fluorinated benzophenones.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Routes

| Feature | Traditional Synthesis Route (Hypothetical) | Green Synthesis Route (Future Goal) |

| Starting Materials | Often reliant on petrochemical feedstocks. | Utilization of bio-renewable feedstocks where possible. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane). | Benign solvents (e.g., water, ethanol, supercritical CO2). |

| Catalysts | Stoichiometric strong acids or bases. | Recyclable solid acid/base catalysts, enzymes. |

| By-products | Significant generation of inorganic salts and waste. | Minimal by-products, aiming for 100% atom economy. |

| Energy Input | Prolonged heating with conventional methods. | Microwave-assisted or flow chemistry for efficiency. |

Exploration of Advanced Spectroscopic Techniques for In-situ and Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling the properties of resulting materials. Future research will increasingly rely on advanced spectroscopic techniques for in-situ and real-time monitoring of reactions involving this compound. These methods allow for the direct observation of transient intermediates and the collection of kinetic data, providing deep mechanistic insights spectroscopyonline.comresearchgate.net.

Key techniques and their applications include:

Flow NMR and IR Spectroscopy: Integrating NMR and IR spectrometers into continuous flow reactors allows for real-time tracking of reactant consumption and product formation, which is invaluable for reaction optimization researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For studying photochemical reactions, in-situ EPR can be used to detect and characterize radical intermediates that are common in benzophenone (B1666685) photochemistry bath.ac.uk.

Raman Spectroscopy: This technique can monitor reactions in real-time, even in complex mixtures, and can be calibrated to determine product conversion rates accurately researchgate.net.

These advanced analytical tools will be essential for unraveling the complex photoreactivity of the benzophenone core and understanding the influence of the acetoxy and difluoro substituents fau.euresearchgate.net.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling of Reactivity and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govresearchgate.net For this compound and its derivatives, AI can accelerate the discovery of new compounds and the optimization of reaction conditions.

Future applications in this domain include:

Predictive Reactivity Models: ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal conditions, and suggest novel synthetic pathways acs.org. This can significantly reduce the number of experiments required.

De Novo Molecular Design: Generative AI models can design novel derivatives of this compound with specific desired properties, such as tailored absorption spectra or electronic characteristics nih.govspringernature.com.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, have been used to predict the biological activity of benzophenone derivatives and can be adapted to predict photophysical or material properties scielo.br.

By leveraging AI, researchers can navigate the vast chemical space of possible derivatives more efficiently, focusing experimental efforts on the most promising candidates.

Designing for Tunable Photoreactivity and Controlled Photorelease Mechanisms for Material Science Applications

The benzophenone core is a well-known photophore that, upon UV irradiation, can abstract hydrogen atoms or participate in other photochemical reactions nih.govresearchgate.net. This photoreactivity is the foundation for its use in photo-cross-linking and photocaging applications scholaris.canih.gov. The fluorine and acetoxy substituents on this compound offer handles to tune this reactivity.

Future research will focus on:

Tuning Photophysical Properties: Fluorination is known to enhance photostability and alter the absorption and emission spectra of chromophores nih.govnih.gov. Systematic studies will aim to understand how the 3',5'-difluoro substitution pattern influences the excited state dynamics of the benzophenone core.

Controlled Photorelease: The acetoxy group can be envisioned as a photolabile protecting group. Research could develop systems where UV light cleaves the ester bond, releasing acetic acid or another molecule of interest. This could be applied in areas like controlled drug delivery or the light-induced modification of material surfaces.

Advanced Photoresists: The photoreactive nature of this compound makes it a candidate for inclusion in photoresist formulations for microelectronics, where controlled cross-linking upon irradiation is desired.

Synergistic Applications in Multi-functional Materials with Tailored Optoelectronic Properties

The unique electronic properties conferred by the electron-withdrawing fluorine atoms and the benzophenone structure make this class of compounds highly promising for advanced materials. Research is moving towards creating multi-functional materials where these molecules provide specific, tailored optoelectronic characteristics.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are used as host materials or emitters in OLEDs due to their high triplet energy and thermal stability mdpi.com. The difluoro substitutions can be used to fine-tune the HOMO/LUMO energy levels and improve device efficiency and lifetime. A review of benzophenone-based materials showed they possess good thermal stability (decomposition temperatures from 218–553 °C) and high triplet state energy levels (2.53 eV–3.02 eV), making them suitable for OLED applications mdpi.com.

High-Performance Polymers: The related compound 3,5-difluorobenzophenone (B68835) is a monomer used in the synthesis of poly(ether ether ketone) (PEEK) copolymers, which are robust, high-temperature thermoplastics wright.edu. The acetoxy group on this compound could be used as a functional handle for post-polymerization modification or to alter polymer properties like solubility and crystallinity.

Photochromic Materials: Benzophenone structures can be incorporated into larger molecular systems that exhibit photochromism, switching between different states in response to light google.com. The electronic tuning provided by the fluorine atoms could lead to novel photochromic compounds with improved switching speeds and fatigue resistance.

Table 2: Optoelectronic Properties of Representative Benzophenone Derivatives for OLEDs

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg, eV) | Triplet Energy (ET, eV) | Ref. |

| Benzophenone-based Host | -6.10 | -2.40 | 3.70 | 2.53 | mdpi.com |

| Benzophenone-based Host | -6.37 | -2.67 | 3.70 | 3.02 | mdpi.com |

| Benzophenone-based Emitter | -5.73 | -2.97 | 2.76 | N/A | mdpi.com |

| Benzophenone-based Emitter | -5.91 | -3.10 | 2.81 | N/A | mdpi.com |

| Note: Data is for representative benzophenone derivatives discussed in the cited literature to illustrate the range of properties, not for this compound itself. |

Q & A

Q. What are the recommended synthetic strategies for 2-Acetoxy-3',5'-difluorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated benzophenones typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For this compound, a plausible route includes:

- Step 1: Acetylation of 3',5'-difluorophenol using acetic anhydride to form 3',5'-difluorophenyl acetate.

- Step 2: Friedel-Crafts acylation with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the ketone group.

Critical parameters include temperature control (50–80°C for acylation), solvent choice (e.g., dichloromethane), and stoichiometric ratios. Side reactions, such as over-acylation or dehalogenation, may occur with excessive catalyst or elevated temperatures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Co-elution studies with standards (e.g., 4,4'-difluorobenzophenone) help identify impurities .

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 280.05 (calculated for C₁₅H₁₀F₂O₃) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 150°C, as observed in TGA analysis of similar difluorobenzophenones. Store at -20°C in inert atmospheres .

- Hydrolytic Stability: The acetate group is prone to hydrolysis in basic conditions (pH > 9). Use buffered solutions (pH 4–6) during handling to prevent degradation .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize isomerization during the synthesis of this compound?

Methodological Answer: Isomerization (e.g., para-to-ortho shifts) is common in fluorinated benzophenones. Mitigation strategies include:

- Catalyst Screening: Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce electrophilic over-activation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and suppress rearrangements .

- Kinetic Monitoring: In situ FTIR or Raman spectroscopy tracks reaction progress and identifies side-product formation .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Cross-Validation: Combine ¹H-¹³C HSQC and NOESY NMR to resolve ambiguities in fluorine coupling patterns .